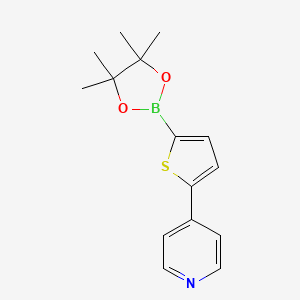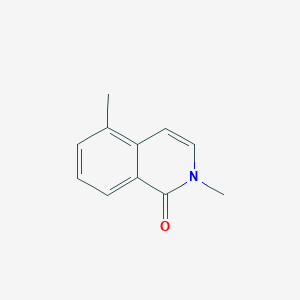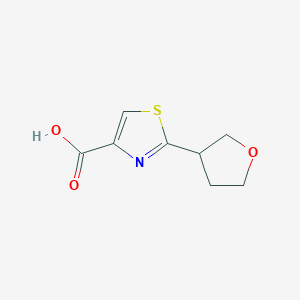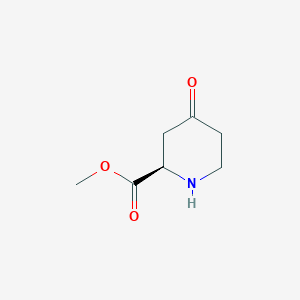
5-(4-Pyridyl)thiophene-2-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD18436121, also known as 5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester, is a boronic acid derivative. This compound is of significant interest in the field of organic chemistry due to its versatile applications in various chemical reactions and its potential use in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-efficiency palladium catalysts and automated reaction systems to control temperature and reaction time precisely. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiophene derivatives with different functional groups.
Substitution: The boronic acid ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various thiophene derivatives, which can be further functionalized for use in different applications.
Applications De Recherche Scientifique
5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester involves its ability to participate in cross-coupling reactions. The boronic acid ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to deprotonate the boronic acid ester and activate it for the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Pyridyl)thiophene-2-boronic acid
- 4-(5-Bromothiophen-2-yl)pyridine
- 5-(4-Pyridyl)thiophene-2-carboxaldehyde
Uniqueness
5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester is unique due to its boronic acid ester group, which makes it highly reactive in cross-coupling reactions. This reactivity allows for the efficient formation of carbon-carbon bonds, making it a valuable compound in organic synthesis. Additionally, its structural features enable it to be used in a wide range of applications, from material science to medicinal chemistry.
Propriétés
Formule moléculaire |
C15H18BNO2S |
|---|---|
Poids moléculaire |
287.2 g/mol |
Nom IUPAC |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine |
InChI |
InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)13-6-5-12(20-13)11-7-9-17-10-8-11/h5-10H,1-4H3 |
Clé InChI |
RHJMMKUSZBKGOP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13671183.png)
![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)


![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)

![7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)

![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)

![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)
